molecular formula C20H24N2O B248069 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide

Cat. No.: B248069
M. Wt: 308.4 g/mol
InChI Key: JUBJMYBYCRZZAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an isoquinoline ring system and a propanamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst.

    Amidation Reaction: The isoquinoline derivative is then reacted with 3,4-dimethylphenylpropanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted isoquinoline and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways.

Medicine

In the field of medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-phenylpropanamide: Lacks the dimethyl substitution on the phenyl ring.

    3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide: Has a single methyl substitution on the phenyl ring.

    3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethylphenyl)propanamide: Has dimethyl substitutions at different positions on the phenyl ring.

Uniqueness

The uniqueness of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide lies in its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,4-dimethylphenyl)propanamide

InChI

InChI=1S/C20H24N2O/c1-15-7-8-19(13-16(15)2)21-20(23)10-12-22-11-9-17-5-3-4-6-18(17)14-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

JUBJMYBYCRZZAN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)C

Origin of Product

United States

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